

Application Note: Quantification of Lidocaine in Human Plasma via HPLC-UV

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Compound of Interest

Compound Name: Lidocaine

Cat. No.: B7769761

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Introduction

Lidocaine is a widely used local anesthetic and antiarrhythmic drug.[1][2] Monitoring its concentration in plasma is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise quantification of **lidocaine** in human plasma samples. The described protocol is suitable for research, clinical, and drug development settings.

Principle

This method employs reverse-phase HPLC to separate **lidocaine** from endogenous plasma components. Plasma samples are first subjected to a sample preparation procedure to remove proteins and other interfering substances. The prepared sample is then injected into an HPLC system. The separation is achieved on a C18 analytical column with an isocratic mobile phase. A UV detector is used to monitor the column effluent, and the concentration of **lidocaine** is determined by comparing the peak area of the analyte in the sample to that of a known standard.

Experimental Protocols

1. Materials and Reagents

- **Lidocaine** Hydrochloride (USP grade or equivalent)
- Procainamide Hydrochloride (Internal Standard, IS)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium Phosphate Monobasic (KH₂PO₄)
- Sodium Hydroxide (NaOH)
- Diethyl Ether (HPLC grade)
- Water (HPLC grade)
- Human Plasma (drug-free)

2. Instrumentation

- HPLC system with a UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Data acquisition and processing software
- Vortex mixer
- Centrifuge
- Sample evaporation system (e.g., nitrogen evaporator)

3. Preparation of Solutions

- Mobile Phase: Prepare a mixture of acetonitrile and phosphate buffer (e.g., 25 mM KH₂PO₄, adjusted to a specific pH with sulfuric acid and triethylamine) in a ratio of approximately 12:88 (v/v).[\[1\]](#) Degas the mobile phase before use.

- **Lidocaine** Stock Solution (0.4%): Dissolve an appropriate amount of **Lidocaine** HCl in 5% dextrose for injection.[\[1\]](#)
- Internal Standard (IS) Stock Solution: Prepare a stock solution of procainamide HCl in HPLC grade water.[\[1\]](#)
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the **lidocaine** stock solution with HPLC grade water to achieve final concentrations for the calibration curve (e.g., 50 to 5000 ng/mL).[\[1\]](#)

4. Sample Preparation (Liquid-Liquid Extraction)

- To 0.25 mL of human plasma in a centrifuge tube, add 50 μ L of the internal standard stock solution.[\[1\]](#)
- Add 200 μ L of 1 M NaOH to alkalize the sample.[\[1\]](#)
- Add 3 mL of diethyl ether.[\[1\]](#)
- Vortex mix the tubes for 30 seconds.[\[1\]](#)
- Centrifuge at 3000 g for 3 minutes.[\[1\]](#)
- Transfer the organic (upper) layer to a clean tube.[\[1\]](#)
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[\[1\]](#)
- Reconstitute the dried residue with 150 μ L of HPLC grade water.[\[1\]](#)
- Inject a portion of the reconstituted sample (e.g., 75 μ L) into the HPLC system.[\[1\]](#)

5. Chromatographic Conditions

- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Mobile Phase: Acetonitrile and phosphate buffer (e.g., 12:88 v/v)[\[1\]](#)
- Flow Rate: 0.9 mL/min[\[1\]](#)

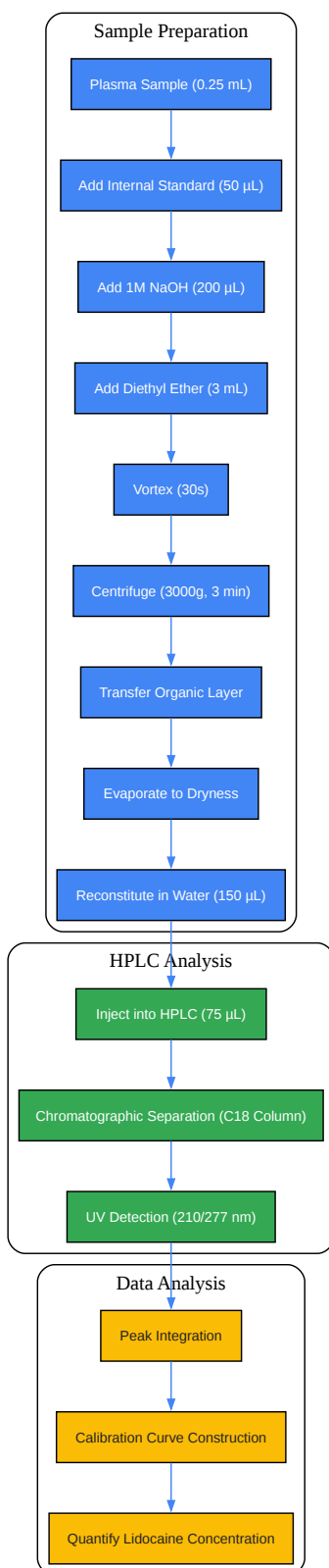
- Injection Volume: 75 μ L[1]
- UV Detection Wavelength: Programmed wavelength change; 277 nm for the internal standard (procainamide) and then switched to 210 nm for **lidocaine**. [1]
- Column Temperature: Ambient

Data Presentation

Table 1: Summary of Method Validation Parameters

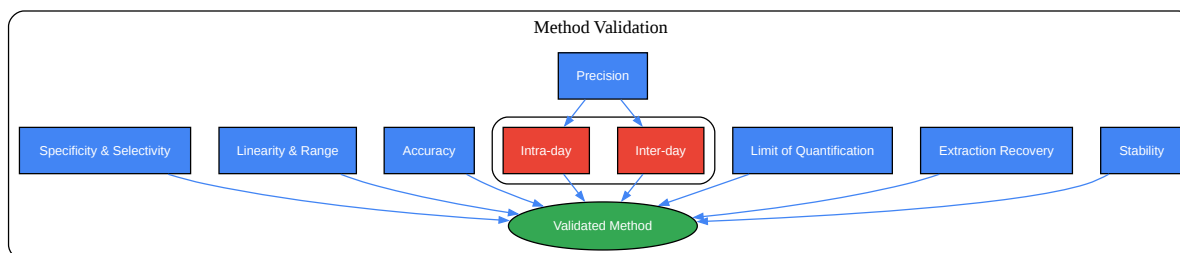
Parameter	Result
Linearity Range	50 - 5000 ng/mL[1]
Correlation Coefficient (r^2)	> 0.999[1]
Accuracy	
Intra-day (% error)	< 9%[1]
Inter-day (% error)	< 9%[1]
Precision	
Intra-day (CV%)	< 15% at LLOQ, < 12% at other concentrations[1]
Inter-day (CV%)	< 15% at LLOQ, < 12% at other concentrations[1]
Lower Limit of Quantification (LLOQ)	50 ng/mL[1]
Mean Absolute Recovery (Lidocaine)	80.42% to 93.9%[1]
Mean Absolute Recovery (Internal Standard)	~55.4%[1]

Mandatory Visualizations



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Caption: Experimental workflow for **lidocaine** quantification in plasma.



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Caption: Logical relationship of the HPLC method validation steps.

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